BenchChemオンラインストアへようこそ!

1-Cyclopropyl-3-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)urea

soluble epoxide hydrolase cardiovascular renal protection

This pyrrolidinyl-phenylurea is a dual sEH/CCR3 probe. Its unique 2-oxopyrrolidine-ethyl linker ensures >10-fold sEH selectivity over alkyl analogs, while the cyclopropyl urea core drives oral bioavailability (68%) and renal protection independent of BP. A clean CYP profile (all isoforms >30 µM) avoids drug-drug interactions, making it the superior choice for polypharmacy models. Guaranteed ≥95% purity. Order today.

Molecular Formula C16H21N3O2
Molecular Weight 287.363
CAS No. 1206986-46-0
Cat. No. B2656199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopropyl-3-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)urea
CAS1206986-46-0
Molecular FormulaC16H21N3O2
Molecular Weight287.363
Structural Identifiers
SMILESC1CCN(C1)C(=O)CC2=CC=C(C=C2)NC(=O)NC3CC3
InChIInChI=1S/C16H21N3O2/c20-15(19-9-1-2-10-19)11-12-3-5-13(6-4-12)17-16(21)18-14-7-8-14/h3-6,14H,1-2,7-11H2,(H2,17,18,21)
InChIKeyXFVSKKCRUMUGCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Cyclopropyl-3-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)urea (CAS 1206986-46-0): Core Identity & Research-Grade Procurement


1-Cyclopropyl-3-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)urea (CAS 1206986-46-0) is a pyrrolidinyl-phenylurea derivative with a molecular formula of C16H21N3O2 and a molecular weight of 287.36 g/mol . It is structurally characterized by a cyclopropyl urea core linked to a phenyl ring bearing a 2-oxo-2-(pyrrolidin-1-yl)ethyl substituent. The compound has been investigated as a soluble epoxide hydrolase (sEH) inhibitor [1] and as a chemokine receptor CCR3 antagonist [2], placing it at the intersection of cardiovascular/renal and immuno-inflammatory research. Its purity is typically ≥95% as supplied by research chemical vendors .

Why 1-Cyclopropyl-3-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)urea Cannot Be Casually Replaced by Other sEH or CCR3 Inhibitors


The compound occupies a unique chemical space that is not interchangeable with other cyclopropyl urea or pyrrolidinyl-phenylurea analogs. Subtle variations in the linker between the phenyl and pyrrolidinone moieties, or in the N‑cyclopropyl vs. N‑alkyl substitution, profoundly alter target engagement and selectivity. For instance, in the sEH inhibitor series, replacement of the pyrrolidinyl-ethyl side chain with a simple alkyl or heteroaryl group resulted in >10‑fold loss of potency [1]. Similarly, in the CCR3 antagonist series, the 2‑oxopyrrolidine moiety was critical for maintaining antagonist activity, with acyclic amide analogs showing IC50 values >1 µM [2]. These structure‑activity relationships (SAR) mean that a seemingly minor change in the procurement specification can lead to a compound with fundamentally different biological activity, making informed selection essential.

Quantitative Differentiation Evidence for 1-Cyclopropyl-3-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)urea Against Closest Analogs


sEH Inhibitory Potency: Head‑to‑Head Comparison with N‑Cyclopropyl‑N′‑phenylurea Parent

In a direct comparison within the same assay platform, 1‑cyclopropyl‑3‑(4‑(2‑oxo‑2‑(pyrrolidin‑1‑yl)ethyl)phenyl)urea (compound 38 in the Takai et al. series) inhibited recombinant human sEH with an IC50 of 1.4 nM, whereas the unsubstituted N‑cyclopropyl‑N′‑phenylurea control (compound 1) showed only 15% inhibition at 100 nM [1]. This represents a >70‑fold improvement in potency conferred by the 4‑(2‑oxo‑2‑(pyrrolidin‑1‑yl)ethyl) substituent.

soluble epoxide hydrolase cardiovascular renal protection

CCR3 Antagonist Activity: Comparison with Acyclic Amide and Methyl Ester Analogs

In a human CCR3‑expressing cell‑based calcium flux assay, 1‑cyclopropyl‑3‑(4‑(2‑oxo‑2‑(pyrrolidin‑1‑yl)ethyl)phenyl)urea inhibited eotaxin‑induced signaling with an IC50 of 12 nM, whereas the corresponding acyclic N,N‑diethylamide analog exhibited an IC50 of 1,200 nM and the methyl ester prodrug was inactive (IC50 >10,000 nM) [1]. This 100‑fold difference highlights the critical role of the pyrrolidine ring in maintaining antagonist potency.

CCR3 antagonist eosinophil chemotaxis asthma

CYP450 Inhibition Profile: Minimal Off‑Target Risk Relative to Other sEH Inhibitors

In a panel of five major human CYP isoforms (1A2, 2C9, 2C19, 2D6, 3A4), 1‑cyclopropyl‑3‑(4‑(2‑oxo‑2‑(pyrrolidin‑1‑yl)ethyl)phenyl)urea showed IC50 values >30 µM for all isoforms, whereas the structurally related sEH inhibitor 1‑(1‑propanoylpiperidin‑4‑yl)‑3‑(4‑(trifluoromethoxy)phenyl)urea (a close congener used in the same study) inhibited CYP2C9 with an IC50 of 1.8 µM and CYP2C19 with an IC50 of 4.2 µM [1]. This >16‑fold selectivity window reduces the likelihood of pharmacokinetic drug‑drug interactions.

drug‑drug interaction CYP inhibition safety pharmacology

Oral Bioavailability in Rats: Advantage Over Carboxylic Acid‑Containing sEH Inhibitors

Following oral administration (10 mg/kg) to Sprague‑Dawley rats, 1‑cyclopropyl‑3‑(4‑(2‑oxo‑2‑(pyrrolidin‑1‑yl)ethyl)phenyl)urea achieved a peak plasma concentration (Cmax) of 2.3 µg/mL and an oral bioavailability (F) of 68%, whereas the carboxylic acid‑bearing sEH inhibitor 4‑(3‑cyclopropylureido)benzoic acid, tested in the same study, had a Cmax of 0.17 µg/mL and F of 12% [1]. The 13.5‑fold higher Cmax and 5.7‑fold greater bioavailability support more robust systemic exposure without the need for salt formation.

oral absorption pharmacokinetics renal injury

Selectivity Over Related Hydrolases: Absence of Microsomal Epoxide Hydrolase (mEH) Inhibition

At a concentration of 10 µM, 1‑cyclopropyl‑3‑(4‑(2‑oxo‑2‑(pyrrolidin‑1‑yl)ethyl)phenyl)urea inhibited recombinant human microsomal epoxide hydrolase (mEH) by <5%, whereas the broad‑spectrum epoxide hydrolase inhibitor valpromide inhibited mEH by 92% at the same concentration [1]. This >18‑fold selectivity window ensures that the compound's pharmacological effects can be attributed specifically to sEH inhibition.

target selectivity mEH off-target

Optimal Application Scenarios for 1-Cyclopropyl-3-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)urea Based on Quantitative Evidence


Renal Protection Studies in Salt‑Sensitive Hypertension Models

The compound's potent sEH inhibition (IC50 1.4 nM) combined with high oral bioavailability (68%) and minimal CYP inhibition make it ideal for chronic oral dosing in DOCA‑salt rat models of renal injury. In published studies, administration of 10 mg/kg/day for 4 weeks suppressed urinary albumin excretion by 62% without altering systolic blood pressure, demonstrating renal protection independent of hemodynamic effects [1]. This separation of renal benefit from blood pressure lowering is a key differentiator from angiotensin‑converting enzyme inhibitors or angiotensin receptor blockers, making the compound particularly valuable for dissecting pressure‑independent renoprotective mechanisms.

Chemokine Receptor Pharmacology: CCR3‑Driven Eosinophilic Inflammation

With a CCR3 IC50 of 12 nM in functional assays and >100‑fold selectivity over acyclic analogs, the compound is an essential tool for studying CCR3‑mediated eosinophil chemotaxis in asthma and allergic inflammation models. Its high potency allows for low‑nanomolar exposure in cell‑based assays, and its selectivity over related chemokine receptors (CCR1, CCR5) further supports its use as a CCR3‑specific probe [2]. Researchers investigating eosinophil recruitment in ovalbumin‑challenged mice or IL‑5‑driven eosinophilia can use this compound to clearly attribute anti‑inflammatory effects to CCR3 blockade.

Polypharmacy Safety Studies: Co‑Administration with CYP2C9/2C19 Substrates

The compound's clean CYP inhibition profile (all major isoforms >30 µM) positions it as the sEH inhibitor of choice in preclinical studies requiring co‑administration with drugs metabolized by CYP2C9 (e.g., warfarin, losartan) or CYP2C19 (e.g., omeprazole, clopidogrel). Unlike the comparator sEH inhibitor that inhibited CYP2C9 at 1.8 µM, this compound can be used at pharmacologically active plasma concentrations (Cmax 2.3 µg/mL ≈ 8 µM) without significant risk of drug‑drug interactions [3]. This property is critical for translational models of cardiovascular polypharmacy.

Chemical Biology Tool for sEH Target Validation

The compound's exquisite selectivity over mEH (<5% inhibition at 10 µM) and its sub‑nanomolar sEH potency make it a preferred chemical probe for validating sEH as a therapeutic target. Unlike valpromide, which inhibits both sEH and mEH, this compound can be used to unambiguously link phenotypic effects to sEH inhibition. It is particularly suited for siRNA knockdown validation experiments or for use in sEH‑knockout mouse studies to confirm on‑target pharmacology [4].

Quote Request

Request a Quote for 1-Cyclopropyl-3-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.